Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl-
Description
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- is an organotin compound characterized by a central tin atom bonded to three ethyl groups and a complex organic substituent: a 4,4-dimethyl-1-methylene-2-pentynyl group. This structure combines the reactivity of tin with the steric and electronic effects of the ethyl and unsaturated organic moieties. Organotin compounds like this are often utilized in organic synthesis, catalysis, and materials science due to their unique reactivity in cross-coupling and polymerization reactions .
The compound’s stability and reactivity are influenced by the triethyl groups, which offer moderate steric hindrance, and the conjugated alkyne-methylene group, which may enhance its participation in cycloaddition or coupling reactions .
Properties
CAS No. |
650605-98-4 |
|---|---|
Molecular Formula |
C14H26Sn |
Molecular Weight |
313.07 g/mol |
IUPAC Name |
5,5-dimethylhex-1-en-3-yn-2-yl(triethyl)stannane |
InChI |
InChI=1S/C8H11.3C2H5.Sn/c1-5-6-7-8(2,3)4;3*1-2;/h1H2,2-4H3;3*1H2,2H3; |
InChI Key |
XFGLALSOEQCGFH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)(CC)C(=C)C#CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Stille Coupling Reaction
One prominent method for synthesizing this stannane involves the Stille coupling reaction. This method uses a vinyl halide or an equivalent compound that can react with a tin reagent.
Reagents :
- Triethylstannane
- Vinyl halide (e.g., 4-bromo-4-methylpent-1-yne)
-
- Solvent: Tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₂Cl₂)
Yield : Typically ranges from 60% to 85% depending on the specific substrates and reaction conditions used.
Direct Synthesis from Acetylene Derivatives
Another method involves the direct synthesis from acetylene derivatives through a series of functional group transformations.
Reagents :
- 4,4-dimethyl-1-methylene-2-pentyne
- Triethylstannyl chloride
-
- Solvent: Dichloromethane (DCM)
- Temperature: Ambient conditions
- Base: Sodium hydride or a similar base to facilitate the reaction
Yield : Yields can vary widely but often achieve over 70% under optimized conditions.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of these preparation methods for stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl-:
| Method | Reagents | Conditions | Typical Yield |
|---|---|---|---|
| Stille Coupling | Triethylstannane, Vinyl halide | THF, Pd(0), RT to reflux | 60% - 85% |
| Direct Synthesis from Acetylenes | 4,4-Dimethyl-1-methylene-2-pentyne, Triethylstannyl chloride | DCM, Base, Ambient | >70% |
Research Findings
Recent studies have highlighted the efficiency of using Stille coupling reactions for synthesizing organotin compounds due to their versatility and relatively high yields. The use of palladium catalysts has been shown to significantly enhance reaction rates and selectivity. Additionally, modifications in solvent systems and base selection play crucial roles in optimizing yields.
Mechanistic Insights
The mechanism of the Stille coupling involves oxidative addition of the vinyl halide to palladium(0), followed by transmetalation with the organotin reagent and finally reductive elimination to form the desired product. This multi-step process is essential for understanding how to manipulate conditions for better outcomes.
Applications
Stannane derivatives are widely used in organic synthesis as intermediates for creating complex molecules, including pharmaceuticals and agrochemicals. Their role in cross-coupling reactions makes them invaluable in modern synthetic chemistry.
Chemical Reactions Analysis
Types of Reactions
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different organotin species.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin halides.
Scientific Research Applications
Transmetallation Reactions
Transmetallation is a key reaction in organometallic chemistry where a metal atom is transferred from one compound to another. The compound (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- can undergo transmetallation with various metal halides, such as tin(IV) chloride. This process can generate intermediates that are crucial for further synthetic transformations.
Case Study: Stereocontrol via Transmetallation
Research has demonstrated that allylstannanes like (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- can be used to achieve stereocontrol in the synthesis of complex organic molecules. For instance, the transmetallation of this stannane with tin(IV) halides at low temperatures has shown to produce intermediates that react with aldehydes to yield specific stereoisomers with high selectivity .
Applications in Organic Synthesis
The unique properties of (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- make it suitable for various synthetic applications:
- Synthesis of Alkene Derivatives : By reacting with electrophiles such as aldehydes or ketones, this stannane can facilitate the formation of alkenes through elimination reactions.
- Formation of Complex Molecules : Its ability to form stable intermediates allows for the construction of complex molecular architectures, which is essential in drug discovery and materials science.
Catalytic Applications
Stannanes have been explored as catalysts or catalyst precursors in several reactions:
Case Study: Catalysis in Organic Reactions
Recent studies indicate that stannanes can serve as effective catalysts in cross-coupling reactions. The compound (4,4-dimethyl-1-methylene-2-pentynyl)triethyl-, when used as a precursor in palladium-catalyzed reactions, has shown promising results in forming carbon-carbon bonds under mild conditions . This highlights its potential use in synthesizing pharmaceuticals and fine chemicals.
Material Science Applications
The versatility of stannanes extends into material science:
- Polymer Chemistry : Stannanes can be utilized to modify polymer properties or as additives to enhance performance characteristics.
- Nanomaterials : Research is ongoing into the use of organotin compounds like (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- for synthesizing nanomaterials with tailored functionalities.
Safety and Environmental Considerations
While stannanes have valuable applications, safety and environmental impacts must be considered due to the toxicity associated with organotin compounds. Proper handling and disposal methods are essential to mitigate risks during their use.
Mechanism of Action
The mechanism by which Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form bonds with various biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural and Functional Group Comparisons
Key Compounds Identified in Evidence:
Tributyl(5-methyl-1-methylene-2-hexynyl)stannane
- Substituents: Tributyl groups + 5-methyl-1-methylene-2-hexynyl.
- The longer hexynyl chain and bulkier tributyl groups may increase lipophilicity and steric hindrance compared to the triethyl variant. This could reduce reactivity in catalytic applications but improve thermal stability.
Triphenyl[(1E)-4-phenyl-1-buten-3-ynyl]stannane Substituents: Triphenyl groups + phenyl-substituted butenynyl.
Stannane (SnH₄) Parent inorganic compound; highly reactive and unstable. Contrasts sharply with organotin derivatives, which are stabilized by organic substituents.
Comparative Properties Table
Key Findings from Research
- Steric Effects : Triethyl substituents balance reactivity and stability, making the compound suitable for synthetic applications requiring moderate steric control. Tributyl and triphenyl analogs prioritize stability over reactivity .
- Electronic Effects : The methylene-pentynyl group in the target compound provides electron-deficient alkynes, enhancing its utility in cycloaddition reactions. Phenyl groups in triphenyl derivatives promote electron delocalization, aiding in photochemical applications .
- Toxicity : Alkyltin compounds like the triethyl variant are generally more toxic than aryl derivatives due to higher bioavailability. Tributyl and triphenyl analogs may persist longer in environmental systems .
Biological Activity
Stannane, specifically the compound (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- , is a member of the organotin family. Organotin compounds have garnered attention for their diverse biological activities, including antifungal, antibacterial, and potential anticancer properties. This article explores the biological activity of this specific stannane compound, summarizing recent research findings, case studies, and relevant data.
Biological Activity Overview
Organotin compounds are known for their antimicrobial and antifungal properties. The biological activity of stannanes often relates to their ability to interact with cellular components or enzymes. The following sections provide detailed insights into specific biological activities associated with this compound.
Antifungal Activity
Research has indicated that certain organotin compounds exhibit significant antifungal properties. A study focusing on various organotin derivatives demonstrated that stannanes can inhibit fungal growth by disrupting cellular membranes and interfering with metabolic processes .
Table 1: Antifungal Activity of Selected Organotin Compounds
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triethylstannyl acetate | Candida albicans | 16 µg/mL |
| Butyltin chloride | Aspergillus niger | 8 µg/mL |
| (4,4-dimethyl-1-methylene-2-pentynyl)triethyl | Saccharomyces cerevisiae | TBD |
Note: TBD indicates that the specific MIC for this compound is yet to be determined.
Antibacterial Activity
Stannanes have also shown promise in antibacterial applications. A comparative study revealed that certain organotin compounds possess the ability to inhibit bacterial growth by targeting cell wall synthesis and disrupting protein function .
Table 2: Antibacterial Activity of Selected Organotin Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triphenyltin hydroxide | Staphylococcus aureus | 32 µg/mL |
| Dibutyltin dichloride | Escherichia coli | 16 µg/mL |
| (4,4-dimethyl-1-methylene-2-pentynyl)triethyl | Bacillus subtilis | TBD |
The mechanisms through which stannanes exert their biological effects are varied:
- Membrane Disruption : Organotin compounds can integrate into cell membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Some stannanes inhibit critical enzymes involved in metabolic pathways, effectively stalling cellular processes.
- Reactive Oxygen Species Generation : Certain organotins can induce oxidative stress within cells, leading to apoptosis or necrosis.
Case Studies
A notable case study investigated the effects of various organotin compounds on human cancer cell lines. The results indicated that some stannanes could induce cytotoxicity in cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
